1-(Ethoxymethoxy)-2-ethynylbenzene
CAS No.: 2470438-14-1
Cat. No.: VC4243440
Molecular Formula: C11H12O2
Molecular Weight: 176.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470438-14-1 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.215 |
| IUPAC Name | 1-(ethoxymethoxy)-2-ethynylbenzene |
| Standard InChI | InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3 |
| Standard InChI Key | UEEDWNOCIREMIQ-UHFFFAOYSA-N |
| SMILES | CCOCOC1=CC=CC=C1C#C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1-(ethoxymethoxy)-2-ethynylbenzene is defined by its substitution pattern on the benzene ring. The ethoxymethoxy group consists of an ethylene glycol-derived ether chain, while the ethynyl group introduces sp-hybridized carbon atoms capable of participating in diverse chemical reactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | PubChemLite |
| Molecular Weight | 176.21 g/mol | PubChemLite |
| SMILES Notation | CCOCOC1=CC=CC=C1C#C | PubChemLite |
| InChI Key | UEEDWNOCIREMIQ-UHFFFAOYSA-N | PubChemLite |
The compound’s planar benzene ring and linear ethynyl group create a conjugated π-system, influencing its electronic properties. Predicted collision cross-sections (CCS) for various adducts, determined via computational methods, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.09100 | 136.8 |
| [M+Na]⁺ | 199.07294 | 149.6 |
| [M+NH₄]⁺ | 194.11754 | 141.9 |
| [M-H]⁻ | 175.07644 | 131.0 |
These values reflect the compound’s behavior in mass spectrometry, critical for analytical identification .
Synthetic Methodologies
Williamson Ether Synthesis
A prominent route for synthesizing ether-containing compounds like 1-(ethoxymethoxy)-2-ethynylbenzene involves the Williamson ether synthesis. This two-step process entails deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, in the synthesis of analogous naphthalene derivatives, 2,5-dibromobenzene-1,4-diol reacts with 1-bromo-2-(2-methoxyethoxy)ethane in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (Me₂SO) . The reaction proceeds via an Sₙ2 mechanism, yielding the desired ether linkage.
Reaction Conditions:
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Base: KOH (84.8 mmol) in anhydrous Me₂SO
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Temperature: Room temperature
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane)
Functionalization of the Ethynyl Group
The ethynyl group can be further functionalized through Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. While direct evidence for this compound’s participation in such reactions is limited, analogous ethynylbenzene derivatives are widely used in constructing carbon-carbon bonds .
Physicochemical Properties
Solubility and Reactivity
The ethoxymethoxy group enhances solubility in polar organic solvents (e.g., ethyl acetate, THF), while the ethynyl group contributes to reactivity in alkyne-specific transformations. The compound’s logP value (estimated via computational methods) suggests moderate hydrophobicity, aligning with its potential use in hydrophobic interaction-driven applications.
Spectroscopic Characterization
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NMR Spectroscopy: The ¹H NMR spectrum would display signals for aromatic protons (δ 6.5–7.5 ppm), ethoxymethoxy methylene (-OCH₂O-, δ 3.5–4.5 ppm), and ethynyl protons (δ 2.5–3.0 ppm) .
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IR Spectroscopy: Stretching vibrations for C≡C (≈2100 cm⁻¹) and C-O-C (≈1100 cm⁻¹) are characteristic .
Chemical Reactivity and Applications
Oxidation and Reduction Reactions
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Oxidation: The ethynyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃. For example, oxidation in acidic conditions yields benzophenone derivatives .
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to an ethyl moiety, altering the compound’s conjugation and electronic properties .
Applications in Materials Science
Ethynylbenzene derivatives are pivotal in constructing molecular architectures such as metal-organic frameworks (MOFs) and conjugated polymers. The rigid, linear ethynyl group facilitates π-π stacking interactions, enhancing material stability . In one study, phenylene-ethynylene-based compounds formed interlocked complexes with high thermal stability, attributed to their rigid backbones .
Future Directions
Further research should explore:
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Catalytic Applications: Leveraging the ethynyl group in cross-coupling reactions to synthesize biaryl compounds.
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Biological Studies: Investigating cytotoxicity and pharmacokinetics, building on structural analogs’ reported bioactivities.
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Advanced Materials: Incorporating the compound into supramolecular assemblies for optoelectronic devices.
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